N-(2-bicyclo[4.1.0]heptanyl)pyrimidin-2-amine
Description
N-(2-bicyclo[4.1.0]heptanyl)pyrimidin-2-amine is a compound that features a bicyclic structure fused with a pyrimidine ring. This unique structure imparts specific chemical and physical properties that make it of interest in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
N-(2-bicyclo[4.1.0]heptanyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-3-8-7-9(8)10(4-1)14-11-12-5-2-6-13-11/h2,5-6,8-10H,1,3-4,7H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTBVCDFPCGYJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2C(C1)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bicyclo[41One common method involves the [4+2] cycloaddition reaction, which allows for the rapid construction of the bicyclic framework under mild conditions . The reaction conditions often include the use of organocatalysts to achieve high enantioselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-bicyclo[4.1.0]heptanyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Scientific Research Applications
N-(2-bicyclo[4.1.0]heptanyl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly as an antagonist for specific receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-bicyclo[4.1.0]heptanyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to act as an antagonist for the CXCR2 receptor, inhibiting its activity and thereby exerting anti-cancer effects . The compound’s bicyclic structure allows it to fit into the receptor’s binding site, blocking the receptor’s normal function.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: Known for its NMDA receptor antagonist activity.
Bicyclo[2.2.1]heptane-1-carboxylates: Used in asymmetric synthesis and catalysis.
Uniqueness
N-(2-bicyclo[4.1.0]heptanyl)pyrimidin-2-amine is unique due to its specific bicyclic structure fused with a pyrimidine ring, which imparts distinct chemical properties and biological activities. Its ability to act as a selective antagonist for specific receptors sets it apart from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
